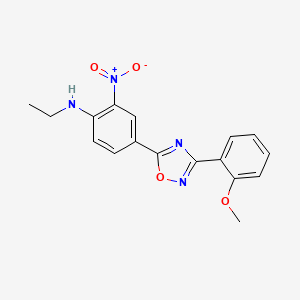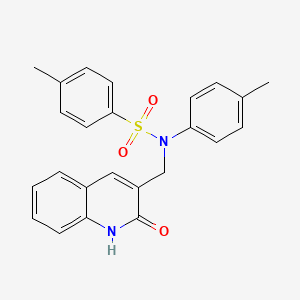
N-ethyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline, also known as EOAN, is a chemical compound that has attracted attention in the scientific community due to its potential applications in various fields. EOAN is a member of the oxadiazole family, which has been extensively studied for their diverse biological activities.
Mechanism of Action
The mechanism of action of N-ethyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline is not fully understood, but studies suggest that it exerts its biological effects by inducing oxidative stress and disrupting cellular signaling pathways. N-ethyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and DNA polymerase, which play a crucial role in DNA replication and cell division.
Biochemical and Physiological Effects:
N-ethyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and disruption of cellular signaling pathways. In addition, N-ethyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been shown to modulate the expression of various genes involved in cell cycle regulation and DNA repair.
Advantages and Limitations for Lab Experiments
One advantage of N-ethyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline is its relatively simple synthesis method, which allows for large-scale production. N-ethyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, N-ethyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on N-ethyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline. One area of interest is the development of N-ethyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline-based materials for use in optoelectronic devices, such as organic light-emitting diodes and solar cells. Another promising area of research is the use of N-ethyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline as a molecular probe for the detection of various analytes, such as metal ions and biomolecules. Additionally, further studies are needed to fully understand the mechanism of action of N-ethyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline and its potential applications in medicine and other fields.
Synthesis Methods
N-ethyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline can be synthesized using a multi-step process involving the reaction of 2-nitroaniline with ethyl acetoacetate, followed by the condensation of the resulting product with 2-methoxybenzohydrazide. The final step involves the cyclization of the intermediate product with phosphorus oxychloride to yield N-ethyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline.
Scientific Research Applications
N-ethyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, N-ethyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis and inhibit tumor growth. N-ethyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline has also been studied for its potential use as an antimicrobial agent, with research showing its effectiveness against various bacterial strains.
properties
IUPAC Name |
N-ethyl-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-3-18-13-9-8-11(10-14(13)21(22)23)17-19-16(20-25-17)12-6-4-5-7-15(12)24-2/h4-10,18H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBGSBQIHKCGCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7710598.png)
![N'-[(Z)-(naphthalen-1-yl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B7710602.png)



![3-(benzylsulfamoyl)-4-methoxy-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B7710610.png)



